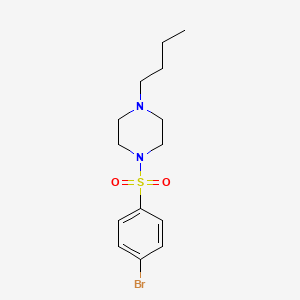

1-(4-Bromophenylsulfonyl)-4-butylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Bromophenylsulfonyl)piperidin-4-one” is a compound with the molecular formula C11H12BrNO3S . It has a molecular weight of 318.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenylsulfonyl)piperidin-4-one” includes a bromophenylsulfonyl group attached to a piperidin-4-one ring .

Physical And Chemical Properties Analysis

The compound “1-(4-Bromophenylsulfonyl)piperidin-4-one” has a density of 1.6±0.1 g/cm³ . It has a boiling point of 449.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 68.4±0.4 cm³ . It has 4 hydrogen bond acceptors and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Diazo Reactions with Unsaturated Compounds

Research has shown that 1-(p-bromophenylsulfonyl)-1,3-butadienes can react with aryldiazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific unsaturated compounds in the presence of copper chloride. This study highlights the reactivity of bromophenylsulfonyl compounds in creating complex organic structures (Naidan & Smalius, 2005).

Synthesis and Application of Ionic Catalysts

A novel Brönsted acidic ionic catalyst, 1,4-disulfopiperazine-1,4-diium chloride, has been synthesized and shown to significantly catalyze the N-Boc protection of amines. This method offers advantages such as chemoselectivity, short reaction times, and high yields, emphasizing the utility of sulfonamide and piperazine derivatives in organic synthesis (Koodehi, Shirini, & Goli-Jolodar, 2017).

Enzyme Inhibition Studies

1-Arylsulfonyl-4-phenylpiperazine derivatives have been investigated for their enzymatic inhibition potentials. These compounds, synthesized through reactions between phenylpiperazine and various sulfonyl chlorides, have shown moderate inhibitory effects on enzymes like α-glucosidase, suggesting potential biomedical applications (Abbasi et al., 2017).

Multi-coupling Reagent Development

Studies on 3-bromo-2-(tert-butylsulfonyl)-1-propene have revealed its utility as a versatile multi-coupling reagent, capable of reacting with various electrophiles and nucleophiles. This reagent facilitates the synthesis of highly functionalized sulfones, illustrating the chemical versatility of bromophenylsulfonyl derivatives (Auvray, Knochel, & Normant, 1985).

Synthesis of Sulfonamide Adenosine Receptor Antagonists

Research on sulfonamide structure-based adenosine A2B receptor antagonists utilized p-nitrophenoxide as a leaving group to achieve high yields of sulfonamides from reactions with various amines. This innovative method overcame challenges in standard sulfonamide formation techniques, showcasing the relevance of bromophenylsulfonyl compounds in medicinal chemistry (Yan et al., 2006).

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-butylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWKENUNVGFSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682089 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-16-4 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.